Nadolol vs. Propranolol: Quantified Superiority in Reducing Arrhythmic Events in LQT1 Patients
In a network meta-analysis of 5,692 patients with Long QT Syndrome (LQTS), nadolol demonstrated a statistically significant reduction in arrhythmic events compared to propranolol in patients with the LQT1 genotype. The analysis provides a direct head-to-head quantitative comparison for this specific indication. Nadolol was associated with a 41% lower risk of events (RR=0.59, 95% CI: 0.39–0.90) [1]. This establishes nadolol as the preferred agent for this patient subset, a differentiation not evident from simple class membership.
| Evidence Dimension | Risk of arrhythmic events in LQT1 patients |
|---|---|
| Target Compound Data | Relative Risk (RR) = 0.59 (compared to propranolol) |
| Comparator Or Baseline | Propranolol (Reference RR = 1.0) |
| Quantified Difference | 41% relative risk reduction (RR = 0.59, 95% CI: 0.39-0.90) |
| Conditions | Bayesian arm random-effects network meta-analysis of 5,692 LQTS patients from 10 cohort studies; LQT1 subgroup |
Why This Matters
For procurement in cardiac research or clinical trial supply, this data justifies the selection of nadolol over propranolol for studies involving LQT1, where class-level substitution would introduce quantifiably inferior outcomes.
- [1] Li Y, Wang J, Lin J, et al. Different beta-blockers for preventing arrhythmic events in patients with long QT syndrome: a network meta-analysis. Front Cardiovasc Med. 2025;12:1541327. View Source
